Ethyl 2-cyano-3-quinolin-4-ylacrylate
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Overview
Description
Ethyl 2-cyano-3-quinolin-4-ylacrylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-quinolin-4-ylacrylate typically involves the reaction of 4-chloroquinoline-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-quinolin-4-ylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of ethyl 2-amino-3-quinolin-4-ylacrylate.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-quinolin-4-ylacrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-quinolin-4-ylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate: A related compound used as a fast-acting adhesive.
Quinoline: The parent compound with a simpler structure.
Ethyl 4-chloro-3-quinolinylacrylate: A structurally similar compound with a chlorine substituent.
Uniqueness
Ethyl 2-cyano-3-quinolin-4-ylacrylate is unique due to its combination of the quinoline ring and the cyanoacrylate moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
177616-95-4 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-quinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)12(10-16)9-11-7-8-17-14-6-4-3-5-13(11)14/h3-9H,2H2,1H3 |
InChI Key |
NHAQXIGAEKRJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC2=CC=CC=C12)C#N |
Origin of Product |
United States |
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